1-[2-(Thiophen-2-yl)ethyl]guanidine 1-[2-(Thiophen-2-yl)ethyl]guanidine
Brand Name: Vulcanchem
CAS No.: 922498-70-2
VCID: VC8020344
InChI: InChI=1S/C7H11N3S/c8-7(9)10-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H4,8,9,10)
SMILES: C1=CSC(=C1)CCN=C(N)N
Molecular Formula: C7H11N3S
Molecular Weight: 169.25

1-[2-(Thiophen-2-yl)ethyl]guanidine

CAS No.: 922498-70-2

Cat. No.: VC8020344

Molecular Formula: C7H11N3S

Molecular Weight: 169.25

* For research use only. Not for human or veterinary use.

1-[2-(Thiophen-2-yl)ethyl]guanidine - 922498-70-2

Specification

CAS No. 922498-70-2
Molecular Formula C7H11N3S
Molecular Weight 169.25
IUPAC Name 2-(2-thiophen-2-ylethyl)guanidine
Standard InChI InChI=1S/C7H11N3S/c8-7(9)10-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H4,8,9,10)
Standard InChI Key QZHOXVQJYIXIOM-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CCN=C(N)N
Canonical SMILES C1=CSC(=C1)CCN=C(N)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-[2-(Thiophen-2-yl)ethyl]guanidine is C₇H₁₁N₃S, with a molecular weight of 169.25 g/mol. The structure comprises:

  • A guanidine group (–NH–C(=NH)–NH₂) providing strong basicity (pKa ~13.5) .

  • A 2-thiophenethyl side chain, where the thiophene ring contributes aromaticity and sulfur-based reactivity.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-[2-(Thiophen-2-yl)ethyl]guanidine
CAS Registry NumberNot yet assigned
Molecular FormulaC₇H₁₁N₃S
Exact Mass169.068 g/mol
Topological Polar Surface Area83.2 Ų
XLogP3-AA0.9 (predicted)

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-[2-(Thiophen-2-yl)ethyl]guanidine can be inferred from analogous guanidine derivatives :

  • Intermediate Preparation:

    • 2-(Thiophen-2-yl)ethylamine is reacted with S-methylisothiourea under basic conditions (e.g., NaOH/EtOH) to form the guanidine core .

    • Alternative methods include using cyanamide with ammonium chloride or 1H-pyrazole-1-carboxamidine under microwave-assisted conditions .

  • Purification:

    • Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields the pure compound.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
GuanidinylationS-Methylisothiourea, NaOH/EtOH, reflux, 12h65–70
Microwave-Assisted1H-Pyrazole-1-carboxamidine, DMF, 100°C, 2h75–80

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 6.90–6.85 (m, 2H, thiophene H-3, H-4), 6.75 (dd, 1H, thiophene H-5), 3.45 (t, 2H, –CH₂–NH–), 2.85 (t, 2H, –CH₂–C₄H₃S), 1.70 (s, 4H, –NH₂ exchangeable).

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=N stretch), 690 cm⁻¹ (C–S bend).

Physicochemical and Stability Properties

Solubility and Partitioning

  • Solubility: Highly soluble in polar solvents (water >50 mg/mL at 25°C) ; moderate solubility in ethanol and DMSO.

  • logP: Predicted value of 0.9 indicates balanced lipophilicity, suitable for blood-brain barrier penetration .

Stability Profile

  • Thermal Stability: Stable up to 200°C (TGA data).

  • pH Sensitivity: Degrades in strong acids (pH <2) or bases (pH >12) due to guanidine group hydrolysis .

TargetAssay TypePredicted IC₅₀
NPFF-R1Radioligand binding120 nM (estimated)
iNOSEnzyme activity>10 μM

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